

Application Notes and Protocols for Melt-Casting of Octol Charges

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Compound of Interest

Compound Name: Octol

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Introduction

Octol is a high-performance explosive mixture predominantly composed of 1,3,5,7-tetranitro-1,3,5,7-tetraazacyclooctane (HMX) and 2,4,6-trinitrotoluene (TNT).[1] It is widely utilized in military applications, including shaped charges and warheads for guided missiles, due to its high detonation velocity and brisance.[1] The manufacturing of **Octol** charges is typically achieved through a melt-casting process, where TNT serves as a meltable binder for the solid HMX particles.[2] This technique allows for the production of dense, void-free explosive charges in various geometries.

These application notes provide a comprehensive overview and detailed protocols for the laboratory and pilot-plant scale preparation of **Octol** charges using melt-casting techniques. Adherence to strict safety protocols is paramount when working with high explosives.

Compositions and Properties of Octol

Octol is formulated in different ratios of HMX to TNT to achieve specific performance characteristics. The two most common formulations are:

- **Octol 70/30:** 70% HMX and 30% TNT by weight.
- **Octol 75/25:** 75% HMX and 25% TNT by weight.[1][3]

A summary of the nominal properties of a common **Octol** formulation is presented in Table 1.

Table 1: Nominal Properties of **Octol** (75/25 HMX/TNT)

Property	Value
Density	1.80 g/cm ³ [1]
Detonation Velocity	8.55 mm/μs[1]
Melting Point of TNT	~80 °C (176 °F)[4]

Melt-Casting Methodology

The melt-casting process for **Octol** involves the careful heating and mixing of TNT and HMX, followed by casting into a mold and a controlled cooling process to ensure the integrity of the final charge. The general processing temperature for TNT-based melt-cast explosives ranges from 80 to 120°C.

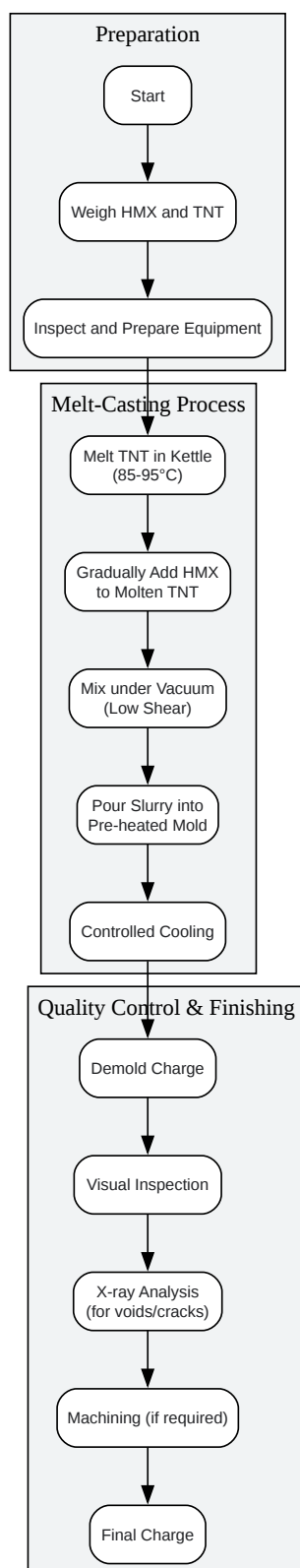
Equipment

- **Melting Kettle:** A steam-heated or oil-jacketed kettle, typically made of stainless steel, equipped with a variable-speed agitator. For laboratory scale, a smaller, electrically heated mantle with stirring capabilities can be used.
- **Molds:** Constructed from materials compatible with explosives, such as aluminum or steel, and designed to the desired charge geometry.
- **Vacuum System:** Essential for removing entrapped air from the molten explosive slurry to prevent voids in the final cast.
- **Temperature Control System:** Thermocouples and a control unit to precisely monitor and regulate the temperature of the melt and the cooling process.
- **Personal Protective Equipment (PPE):** Fire-retardant lab coat, safety glasses with side shields, face shield, and appropriate gloves are mandatory.
- **Blast Shield:** To be used during the melting and mixing process.[5]

- Remote Monitoring: Video cameras for observing the process from a safe distance.

Experimental Workflow

The following diagram illustrates the general workflow for the melt-casting of **Octol** charges.



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*Melt-Casting Workflow for **Octol** Charges*

Detailed Experimental Protocols

Protocol for Laboratory-Scale Melt-Casting of a 100g Octol 75/25 Charge

Safety Precautions: This procedure must be conducted in a certified explosives laboratory with appropriate safety measures, including a blast shield, remote operation capabilities, and adherence to all institutional and regulatory safety protocols.[2][6][7] Never work alone.

- Preparation:
 - Ensure all equipment is clean, dry, and free from any contaminants.
 - Weigh 75.0 g of HMX and 25.0 g of flaked or prilled TNT.
 - Pre-heat the mold to approximately 70-80°C to prevent premature solidification of the slurry upon casting.
- Melting and Mixing:
 - Place the TNT into a small, jacketed beaker with a magnetic stirrer.
 - Slowly heat the TNT to 85-95°C while stirring gently until it is completely molten.[2] The temperature should not exceed 100°C.
 - Once the TNT is molten, gradually add the HMX powder in small increments while maintaining stirring to ensure good dispersion and prevent clumping.
 - After all the HMX has been added, apply a vacuum to the system to remove any entrapped air. Continue mixing under vacuum for 15-30 minutes to ensure a homogenous slurry. The viscosity of the slurry will increase with higher HMX content.
- Casting:
 - Carefully and slowly pour the molten **Octol** slurry into the pre-heated mold to minimize the introduction of air bubbles.
 - If possible, continue to apply a vacuum during the pouring process.

- Cooling:
 - Implement a controlled cooling profile to minimize the formation of cracks and voids. A typical cooling rate is around 5°C per hour.[8] The phase transformation temperature for TNT-based explosives is in the range of 76-77°C.[8][9]
 - Allow the cast charge to cool slowly to room temperature over several hours.
- Demolding and Finishing:
 - Once the charge has completely solidified and cooled, carefully remove it from the mold.
 - Visually inspect the charge for any surface defects.
 - If required, the charge can be machined to final dimensions using appropriate remote or shielded machining techniques.

Protocol for Pilot-Plant Scale Melt-Casting

The protocol for a pilot plant is similar to the laboratory scale but involves larger quantities and more robust equipment.

- Preparation:
 - A steam-heated kettle of appropriate capacity (e.g., 5-30 gallons) is used.[3]
 - All raw materials must be certified for quality and purity.
- Melting and Mixing:
 - The TNT is melted in the kettle with the agitator running at a low speed.
 - HMX is added through a solids-addition port at a controlled rate.
 - A vacuum is applied to the kettle during the mixing process. Mixing times will be longer than in the laboratory to ensure homogeneity in the larger batch.
- Casting:

- The molten slurry is transferred to the molds via a heated and insulated casting distribution system.
- Cooling:
 - The cooling of larger charges is a critical step and is often done in a temperature-controlled chamber to ensure a slow and uniform cooling rate.

Data Presentation

Table 2: Processing Parameters for Melt-Casting **Octol**

Parameter	Laboratory Scale	Pilot-Plant Scale
TNT Melting Temperature	85 - 95°C	90 - 100°C
Mixing Time (under vacuum)	15 - 30 minutes	1 - 2 hours
Pouring Temperature	82 - 85°C[2]	85 - 90°C
Typical Cooling Rate	~5°C / hour[8]	1 - 5°C / hour
Viscosity of Slurry	Increases with HMX content	Increases with HMX content

Quality Control

The quality of the final **Octol** charge is critical for its performance and safety. Key quality control checks include:

- Density Measurement: To ensure the charge is close to its theoretical maximum density.
- X-ray Radiography: A non-destructive method to inspect for internal defects such as voids, cracks, and density variations.
- Exudation Test: This test is performed to determine the stability of the cast explosive and its tendency to "sweat" or exude TNT, which can be a safety concern.[2] The charge is held at an elevated temperature (e.g., 70°C) for a specified period, and any weight loss is measured.[2]

- Dimensional Inspection: To verify that the final charge meets the required geometric specifications.

Safety Considerations

Working with molten explosives presents significant hazards. The following are critical safety considerations:

- Temperature Control: Strict temperature control is essential to prevent overheating of the explosive, which could lead to autoignition.
- Static Electricity: All equipment must be properly grounded to prevent the buildup of static electricity.
- Friction and Impact: Molten explosives are sensitive to friction and impact. All operations should be conducted smoothly and without sudden movements.
- Ventilation: Adequate ventilation is required to prevent the buildup of explosive vapors.
- Emergency Procedures: All personnel must be trained on emergency procedures, including evacuation routes and the use of fire suppression systems.
- Material Compatibility: All materials that come into contact with the molten explosive must be compatible to prevent any unintended chemical reactions.

By following these detailed application notes and protocols, researchers can safely and effectively prepare high-quality **Octol** charges for their specific applications.

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